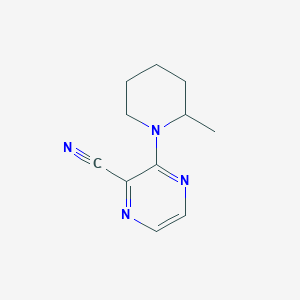
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPC belongs to the pyrazine family and is a heterocyclic compound that contains a pyrazine ring and a cyano group.
作用机制
Target of Action
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
实验室实验的优点和局限性
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has several advantages for lab experiments, including its stability and ease of synthesis. 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has some limitations, including its low solubility in water and limited availability.
未来方向
There are several future directions for research on 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile. One direction is to further investigate the mechanism of action of 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile and its effects on various pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile in humans. Additionally, further research is needed to determine the safety and efficacy of 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile for therapeutic use in humans.
In conclusion, 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile is a promising compound that has potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety and efficacy for therapeutic use in humans.
合成方法
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with 2-chloropyrazine, followed by the addition of sodium cyanide to yield 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile. The purity of the final product can be improved through recrystallization and purification techniques.
科学研究应用
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular medicine. In neurology, 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. In cardiovascular medicine, 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile has been shown to have vasodilatory effects and can improve blood flow.
属性
IUPAC Name |
3-(2-methylpiperidin-1-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-4-2-3-7-15(9)11-10(8-12)13-5-6-14-11/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVALLPHDQPFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415121.png)
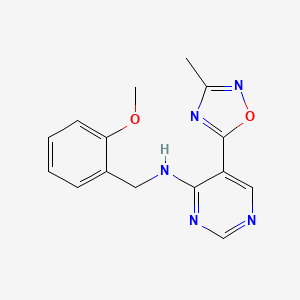
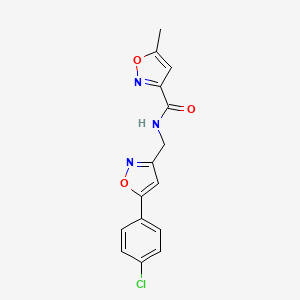
![4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2415124.png)
![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)
![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)
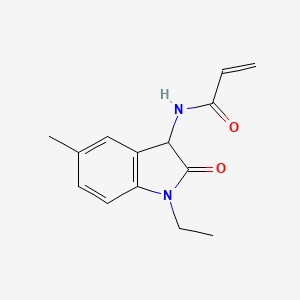
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)

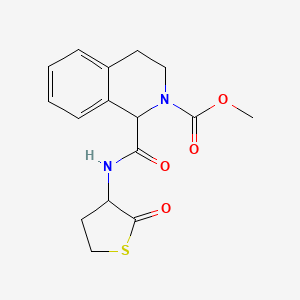
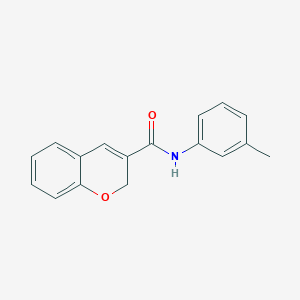

![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)
![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)